Fmoc-β-甲基-DL-苯丙氨酸

描述

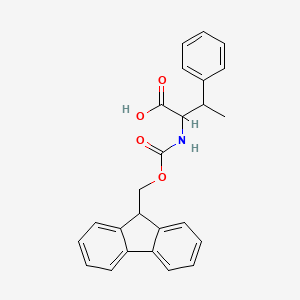

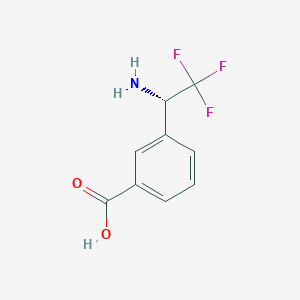

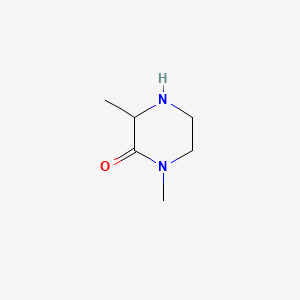

Fmoc-beta-methyl-DL-phenylalanine is a derivative of the amino acid phenylalanine . It has the molecular formula C25H23NO4 . This compound is used in peptide synthesis for its ability to protect the amino group during chemical reactions .

Synthesis Analysis

The synthesis of Fmoc-beta-methyl-DL-phenylalanine involves the use of pH modulators . The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .Molecular Structure Analysis

The molecular weight of Fmoc-beta-methyl-DL-phenylalanine is 401.5 g/mol . Its IUPAC name is 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid . The InChI and Canonical SMILES provide more detailed structural information .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-beta-methyl-DL-phenylalanine include a molecular weight of 401.5 g/mol, XLogP3-AA of 5, Hydrogen Bond Donor Count of 2, and Hydrogen Bond Acceptor Count of 4 .科学研究应用

Peptide Synthesis

Fmoc-beta-methyl-DL-phenylalanine is commonly used in peptide synthesis for its ability to protect the amino group . This is a crucial step in the process of creating complex peptides, as it prevents unwanted reactions from occurring during the synthesis process .

Development of Antimicrobial Agents

This compound has been used in the development of antimicrobial agents . These are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans .

Development of Anticancer Agents

Fmoc-beta-methyl-DL-phenylalanine has also been used in the development of anticancer agents . These are drugs that are used to kill cancer cells and prevent the spread of the disease .

Hydrogel Formation

Research has shown that Fmoc-dipeptides comprising α-methyl-L-phenylalanine have the ability to form biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

Cell Culture Scaffolds

The hydrogels formed by Fmoc-dipeptides comprising α-methyl-L-phenylalanine can be used as scaffold materials for cell cultures . This is particularly useful in tissue engineering and regenerative medicine, where cells are often grown in a three-dimensional environment .

Influence on Nanostructure Morphology

The position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability . This could have implications for the design of new materials with specific properties .

作用机制

Target of Action

Fmoc-beta-methyl-DL-phenylalanine is a fluorenylmethyloxycarbonyl (Fmoc) conjugated amino acid . It has been discovered to have antimicrobial properties specific to Gram-positive bacteria, including MRSA . The primary targets of this compound are therefore the cellular structures of these bacteria .

Mode of Action

The compound’s weak antibacterial activity against Gram-negative bacteria is due to their inability to cross the bacterial membrane . When combined with certain antibiotics like aztreonam (azt), the permeability of fmoc-beta-methyl-dl-phenylalanine increases, allowing it to display antibacterial activity against both gram-positive and gram-negative bacteria .

Biochemical Pathways

It is known that the compound’s antimicrobial properties are due to its interaction with bacterial cellular structures

Pharmacokinetics

Its ability to cross bacterial membranes when combined with certain antibiotics suggests that it may have good bioavailability .

Result of Action

The result of Fmoc-beta-methyl-DL-phenylalanine’s action is the inhibition of bacterial growth. It has been shown to significantly reduce the bacterial load in a mouse wound infection model when combined with AZT . This suggests that it could potentially be used in the management of bacterial wound infections.

Action Environment

The action of Fmoc-beta-methyl-DL-phenylalanine can be influenced by environmental factors. For example, its antimicrobial activity can be enhanced by combining it with certain antibiotics . Additionally, factors such as pH and buffer ions can influence the self-assembly of Fmoc-beta-methyl-DL-phenylalanine to gel formation , which could potentially affect its stability and efficacy.

安全和危害

Fmoc-beta-methyl-DL-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Relevant Papers The relevant papers on Fmoc-beta-methyl-DL-phenylalanine can be found on the Sigma-Aldrich website .

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-16(17-9-3-2-4-10-17)23(24(27)28)26-25(29)30-15-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,16,22-23H,15H2,1H3,(H,26,29)(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWJZRLWGALBIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-beta-methyl-DL-phenylalanine | |

CAS RN |

1214028-21-3 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)

![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)